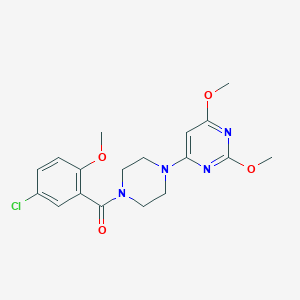

(5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

Description

The compound (5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is a structurally complex molecule featuring a piperazine core linked to a 2,6-dimethoxypyrimidine moiety and a 5-chloro-2-methoxyphenyl group. The chloro and methoxy substituents likely influence electronic properties, solubility, and target binding, while the pyrimidine ring may engage in hydrogen bonding or π-π stacking interactions with biological targets .

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O4/c1-25-14-5-4-12(19)10-13(14)17(24)23-8-6-22(7-9-23)15-11-16(26-2)21-18(20-15)27-3/h4-5,10-11H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYSXYKGQLIFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction requires a palladium catalyst and an organoboron reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Activity

- The compound has been studied for its potential antidepressant properties. Research indicates that derivatives of piperazine exhibit significant activity in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in treating depression. A study highlighted the efficacy of similar compounds in animal models, suggesting that this compound may share similar mechanisms of action .

-

Antitumor Activity

- Preliminary studies have shown that compounds containing the pyrimidine ring often exhibit antitumor properties. A case study demonstrated that a related compound was effective against various cancer cell lines, including breast and colon cancer. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .

-

Antimicrobial Properties

- The presence of the chloro and methoxy groups enhances the antimicrobial activity of the compound. Research has indicated that similar structures can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. This property could be beneficial in developing new antibiotics .

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Efficacy

In a controlled study, a derivative of this compound was administered to rats subjected to stress-induced depression models. Results showed a significant reduction in depressive behaviors compared to control groups, indicating its potential as an antidepressant agent.

Case Study 2: Cancer Cell Line Testing

A series of tests were conducted on various cancer cell lines using a related compound. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates in cells, supporting the hypothesis that the compound could serve as a basis for new anticancer therapies.

Case Study 3: Antimicrobial Testing

The antimicrobial efficacy was evaluated against several bacterial strains. The results demonstrated that the compound exhibited notable activity against Staphylococcus aureus, suggesting its potential utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

The target compound’s 2,6-dimethoxypyrimidine group distinguishes it from analogs such as 4-[[4-(4-chlorophenyl)pyrimidin-2-yl]amino]phenyl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone (), which features an unsubstituted pyrimidine ring with a 4-chlorophenyl substituent. In contrast, chloro substituents (e.g., in and ) could increase hydrophobicity and steric bulk, affecting membrane permeability .

Piperazine Core Modifications

- 4-Methylpiperazine Derivatives: Compounds like (4-methylpiperazin-1-yl)methanone () utilize methyl groups to modulate basicity and solubility. The target compound’s unmodified piperazine may offer greater flexibility for hydrogen bonding compared to methylated variants, which could reduce metabolic stability .

Aromatic Ring Substituents

The 5-chloro-2-methoxyphenyl group in the target compound contrasts with:

- 4-Chlorophenyl (): The meta-chloro and ortho-methoxy arrangement in the target may create a unique steric profile, influencing receptor selectivity.

Hybrid Structures with Heterocycles

- Thiophene and Trifluoromethyl Derivatives: describes compounds like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone, where thiophene replaces pyrimidine. The trifluoromethyl group enhances electronegativity and metabolic stability, whereas the target compound’s dimethoxy groups prioritize π-orbital interactions .

Structural and Functional Implications

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈ClN₃O₃

- Molecular Weight : 367.81 g/mol

- CAS Number : 192725-17-0

The compound features a piperazine ring, which is often associated with various pharmacological activities, and a pyrimidine moiety that enhances its biological profile.

Antimicrobial Activity

Research has indicated that compounds containing pyrimidine and piperazine structures exhibit notable antimicrobial properties. For instance, derivatives similar to the target compound have been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

| Compound | Bacterial Strain | Activity |

|---|---|---|

| (5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone | E. coli | Moderate |

| S. aureus | Significant | |

| P. aeruginosa | Low |

The results suggest that the presence of the chloro and methoxy groups enhances the antimicrobial efficacy of the compound, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Anticancer Activity

Studies have also explored the anticancer potential of similar compounds. The pyrimidine derivatives have shown promise in targeting various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism is thought to involve apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies demonstrated that a related pyrimidine derivative exhibited an IC50 value of approximately 25 µM against MCF-7 cells, indicating significant cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

The biological activity of (5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation.

- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication processes.

- Cell Signaling Modulation : The compound may affect signaling pathways involved in cell proliferation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.